molecular formula C28H32N4O4 B11614332 ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11614332
M. Wt: 488.6 g/mol
InChI Key: IFJDEPCIAHBUFK-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a recognized potent and selective antagonist of Transient Receptor Potential Canonical 5 (TRPC5) channels source . TRPC5 is a calcium-permeable non-selective cation channel highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, and is implicated in a range of neurological and psychiatric conditions. Its primary research value lies in its utility as a pharmacological tool to investigate the pathological role of TRPC5 in anxiety, depression, and fear-related behaviors source . By selectively inhibiting TRPC5-mediated calcium influx, this compound helps researchers dissect the channel's contribution to neuronal excitability and synaptic plasticity, providing critical insights for the development of novel therapeutics targeting TRPC5 for CNS disorders. Its high selectivity over related channels like TRPC4 enhances its reliability in complex experimental systems.

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 6-methyl-4-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C28H32N4O4/c1-5-35-27(33)24-19(4)29-28(34)30-26(24)23-17-32(21-9-7-6-8-10-21)31-25(23)20-11-13-22(14-12-20)36-16-15-18(2)3/h6-14,17-18,26H,5,15-16H2,1-4H3,(H2,29,30,34)

InChI Key

IFJDEPCIAHBUFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Biginelli Reaction Adaptations

The Biginelli reaction, a classical three-component condensation of aldehydes, β-ketoesters, and urea/thiourea, has been adapted to synthesize tetrahydropyrimidine scaffolds. For the target compound, the aldehyde component must incorporate the 4-(3-methylbutoxy)phenyl and pyrazole substituents. A modified Biginelli protocol reported by Jadhav et al. (2021) employs sulfamic acid as a catalyst in ethanol under reflux (70–80°C), yielding analogous tetrahydropyrimidines in 75–85% efficiency. Key steps include:

  • Aldehyde Preparation : 4-(3-Methylbutoxy)benzaldehyde is synthesized via nucleophilic substitution of 4-hydroxybenzaldehyde with 1-bromo-3-methylbutane in the presence of K₂CO₃.

  • Pyrazole Integration : The aldehyde is reacted with phenylhydrazine to form the 1-phenyl-3-(4-(3-methylbutoxy)phenyl)-1H-pyrazole-4-carbaldehyde intermediate.

  • Cyclocondensation : Ethyl acetoacetate, urea, and the pyrazole-aldehyde undergo cyclization catalyzed by sulfamic acid, forming the tetrahydropyrimidine core.

Grindstone Synthesis with Transition Metal Catalysts

Solvent-free mechanochemical methods, such as the Grindstone technique, enhance reaction efficiency by minimizing purification steps. A study by Sharma et al. (2021) utilized CuCl₂·2H₂O (10 mol%) as a catalyst, grinding ethyl acetoacetate, substituted aldehydes, and urea in a mortar for 15–20 minutes. This method achieved 82–90% yields for structurally related tetrahydropyrimidines, with shorter reaction times (<30 minutes) compared to conventional heating. The absence of solvent reduces environmental impact and simplifies scalability.

Catalytic Systems and Optimization

Acid Catalysts

Protic and Lewis acids are pivotal in facilitating cyclocondensation:

  • Sulfamic Acid : Demonstrated superior performance in ethanol, achieving 85% yield for ethyl 6-methyl-2-oxo-4-phenyl derivatives.

  • Trifluoroacetic Acid (TFA) : Employed in acetylacetone-ethanol mixtures (6:1 v/v) at 65–70°C, TFA enabled the synthesis of pyrimidine-thiones with 78–88% yields.

  • CuCl₂·2H₂O : Enhanced reaction kinetics in solvent-less conditions, attributed to Lewis acid-mediated activation of carbonyl groups.

Table 1: Comparative Analysis of Catalysts

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Sulfamic AcidEthanol70–8012085
CuCl₂·2H₂OSolvent-free25 (grinding)2090
Trifluoroacetic AcidEthanol65–703088

Solvent Influence

Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to side reactions with urea. Ethanol emerged as the optimal solvent, balancing reactivity and environmental safety. Solvent-free conditions, while efficient, require rigorous mixing to ensure homogeneity.

Intermediate Synthesis and Characterization

Pyrazole-Aldehyde Intermediate

The 1-phenyl-3-(4-(3-methylbutoxy)phenyl)-1H-pyrazole-4-carbaldehyde is synthesized via:

  • Nucleophilic Aromatic Substitution : 4-Hydroxybenzaldehyde reacts with 1-bromo-3-methylbutane in acetone/K₂CO₃ (12 h, reflux).

  • Vilsmeier-Haack Reaction : Formylation of the pyrazole ring using POCl₃ and DMF (0–5°C, 4 h).

Spectral Data for Pyrazole-Aldehyde:

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.82–7.45 (m, 9H, Ar-H), 4.12 (t, 2H, OCH₂), 1.85–1.72 (m, 3H, CH(CH₃)₂).

Final Cyclocondensation

The tetrahydropyrimidine ring is assembled via:

  • Activation of β-Ketoester : Ethyl acetoacetate reacts with urea in the presence of sulfamic acid, forming an enamine intermediate.

  • Aldehyde Incorporation : The pyrazole-aldehyde undergoes Knoevenagel condensation, followed by cyclization to form the dihydropyrimidinone core.

Mechanistic Insights

Density functional theory (DFT) studies on analogous compounds reveal that electron-withdrawing groups on the aldehyde accelerate cyclization by stabilizing the transition state. The B3LYP/6-311G(d,p) method predicts bond lengths of 1.34 Å for the C=O group and 1.45 Å for the C-N bond in the tetrahydropyrimidine ring, aligning with experimental XRD data .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its anti-inflammatory properties. In silico studies have indicated that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Pharmacological Studies

Recent pharmacological studies have focused on the compound's ability to modulate various biological pathways. For instance, its interaction with different receptors and enzymes has been explored to understand its mechanism of action better. The compound's structural characteristics allow it to engage effectively with biological targets, making it a candidate for further development in drug formulation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions using readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Potential Anticancer Activity

Emerging research indicates that derivatives of tetrahydropyrimidines may exhibit anticancer properties. This compound could be evaluated for cytotoxic effects against various cancer cell lines as part of ongoing studies into novel therapeutic agents .

Case Study 1: Anti-inflammatory Activity

In a study focusing on new anti-inflammatory agents, ethyl 6-methyl derivatives were synthesized and evaluated for their efficacy against inflammation models. Results indicated that the compound significantly reduced inflammatory markers in vitro and in vivo models, suggesting a promising avenue for developing new anti-inflammatory drugs .

Case Study 2: Synthesis Optimization

A recent publication detailed an optimized synthesis route for ethyl 6-methyl derivatives involving fewer steps and higher yields compared to traditional methods. This advancement not only facilitates easier access to the compound for research but also highlights its potential scalability for industrial applications .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with Compound A but differ in substituents, heteroatoms, or core rings:

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications logP Biological Activity (if reported) Reference
Compound A (Target) C₂₉H₃₄N₄O₄ 502.61 3-Methylbutoxy, phenyl-pyrazole, oxo group at C2 5.55 N/A (data not provided)
Compound B () C₂₉H₂₄Cl₂N₄O₃S 568.55 Dichlorophenyl, thiazolo[3,2-a]pyrimidine core N/A N/A (synthetic focus)
Compound C () C₁₉H₁₉ClN₄O₃ 386.83 5-Chloro-3-methylpyrazole, smaller substituents N/A Anti-tuberculosis, antibacterial
Compound D () C₂₃H₂₂N₄O₂S 418.52 1,3-Diphenylpyrazole, thioxo group at C2 N/A N/A (commercial availability noted)
Compound E () C₁₈H₁₈N₂O₅ 342.35 Chromen-3-yl substituent, no pyrazole ring N/A N/A (structural data only)

Key Differences and Implications

Core Heterocycle Modifications :

  • Compound B replaces the tetrahydropyrimidine core with a thiazolo[3,2-a]pyrimidine ring, introducing sulfur. This increases molecular weight (568.55 vs. 502.61) and may alter electronic properties .
  • Compound E lacks the pyrazole ring entirely, substituting it with a chromene system, reducing molecular weight significantly (342.35 vs. 502.61) .

Substituent Effects :

  • The 3-methylbutoxy group in Compound A contributes to higher lipophilicity (logP = 5.55) compared to simpler substituents in Compounds C and D . This could enhance membrane permeability but reduce aqueous solubility .
  • Compound D features a thioxo (C=S) group instead of oxo (C=O) at position 2 of the pyrimidine ring. Sulfur’s larger atomic radius may influence binding interactions in biological targets .

Biological Activity Trends: Compound C (C₁₉H₁₉ClN₄O₃) demonstrates anti-tuberculosis and antibacterial activity, likely due to the chloro and methyl groups on the pyrazole ring. Compound A’s 3-methylbutoxy substituent might confer similar bioactivity, though this remains speculative without direct evidence .

Research Findings and Data Gaps

Computational Predictions :

  • Compound A ’s high logP (5.55) suggests favorable blood-brain barrier penetration, but its logSw (-5.42) indicates poor aqueous solubility, a common challenge for lipophilic drugs .
  • The polar surface area (78.58 Ų) aligns with compounds exhibiting moderate oral bioavailability .

Structural Characterization :

  • Tools like SHELXL () and ORTEP-3 () are critical for crystallographic analysis of such compounds, though Compound A ’s stereochemistry remains unresolved (racemic mixture) .

Unanswered Questions: Biological activity data for Compound A are absent in the evidence. Comparative studies with Compounds C and D could clarify the impact of substituents on efficacy.

Q & A

Q. What are the common synthetic routes for preparing this tetrahydropyrimidine derivative?

The compound is typically synthesized via multi-step reactions. A widely used approach involves:

  • Step 1 : Condensation of ethyl acetoacetate with substituted benzaldehydes and thioureas (or urea derivatives) under acidic conditions to form dihydropyrimidinones via the Biginelli reaction .
  • Step 2 : Functionalization of the pyrazole and phenyl substituents through nucleophilic substitution or coupling reactions. For example, introducing the 3-methylbutoxy group may require alkylation of a phenolic intermediate .
  • Purification : Recrystallization or column chromatography is critical to achieve >95% purity, as confirmed by HPLC and NMR .

Q. How is the compound structurally characterized in academic studies?

Structural elucidation relies on:

  • X-ray crystallography : To determine bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone core) .
  • Spectroscopic methods : 1^1H/13^13C NMR for confirming substituent positions and purity, with characteristic signals for the ester carbonyl (~170 ppm in 13^13C NMR) and pyrazole protons (~6.5–8.0 ppm in 1^1H NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this specific derivative is limited, structurally related tetrahydropyrimidines exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis enzymes .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through kinase inhibition .
  • Anti-inflammatory effects : Suppression of COX-2 and TNF-α in murine models . Note: Assay conditions (e.g., concentration, cell type) significantly influence reported activities .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., FeCl3_3) or ionic liquids to enhance Biginelli reaction efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in cyclization steps .
  • Temperature control : Maintaining 80–100°C during condensation prevents side reactions (e.g., ester hydrolysis) .
  • Workflow design : One-pot reactions reduce intermediate isolation steps, improving overall yield .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in activity (e.g., varying IC50_{50} values) may arise from:

  • Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinity to targets like protein kinases .
  • Assay variability : Differences in cell viability protocols (e.g., MTT vs. ATP-based assays) or enzyme sources (recombinant vs. native) .
  • Solution-phase stability : Degradation under assay conditions (e.g., pH, temperature) may reduce observed potency . Recommendation: Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity, in vivo models for efficacy) .

Q. How does substituent variation impact structure-activity relationships (SAR)?

Systematic modifications reveal:

  • Pyrazole moiety : Electron-withdrawing groups (e.g., Cl, NO2_2) enhance antimicrobial activity but reduce solubility .
  • Phenyl ring substituents : Bulky groups (e.g., 3-methylbutoxy) improve membrane permeability, critical for CNS-targeted applications .
  • Ester vs. amide derivatives : Amide analogs show higher metabolic stability in hepatic microsomal assays . Data example:
Substituent (R)IC50_{50} (μM, Kinase X)LogP
-OCH3_312.3 ± 1.22.1
-OC3_3H7_78.9 ± 0.93.4
-CF3_35.1 ± 0.74.0

Q. What computational methods support mechanistic studies?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like COX-2 or EGFR .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : ML-based algorithms (e.g., Random Forest) correlate substituent properties (e.g., Hammett σ) with activity .

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